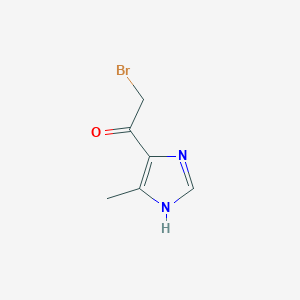

2-Bromo-1-(5-methyl-1H-imidazol-4-YL)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-methyl-1H-imidazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-6(5(10)2-7)9-3-8-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZTZQDWMOWTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594407 | |

| Record name | 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82982-54-5 | |

| Record name | 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Imidazole Heterocycles in Medicinal Chemistry and Materials Science

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. mdpi.com This structure is a cornerstone in the fields of medicinal chemistry and materials science due to its unique physicochemical properties and its prevalence in biologically active molecules. nih.govsciencepublishinggroup.com

In medicinal chemistry, the imidazole nucleus is considered a "privileged scaffold" because it is found in a multitude of natural products and synthetic drugs. mdpi.comnih.gov It is a key component of the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems. wikipedia.org The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, and its amphoteric nature means it can function as either a weak acid or a weak base. nih.govwikipedia.org These properties facilitate interactions with various biological targets like enzymes and receptors. nih.gov Consequently, imidazole derivatives have been developed for a vast array of therapeutic applications, including as antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govsciencepublishinggroup.com The scaffold's high stability, potential for water solubility, and capacity for diverse substitutions make it an attractive starting point for drug design and discovery. nih.gov

In materials science, imidazoles are valued for their ability to coordinate with metal ions, making them useful as ligands in the creation of metal-organic frameworks (MOFs) and other supramolecular structures. researchgate.netnbinno.com Their electron-rich nature and participation in hydrogen bonding also make them valuable components in the development of corrosion inhibitors, ionic liquids, and catalysts. researchgate.netnbinno.com

The diverse applications of the imidazole moiety are summarized in the table below.

| Field | Application Areas |

| Medicinal Chemistry | Anticancer, Antifungal, Antibacterial, Antiviral, Anti-inflammatory, Antihypertensive, Analgesic |

| Materials Science | Corrosion Inhibitors, Metal-Organic Frameworks (MOFs), Catalysts, Ionic Liquids, Supramolecular Chemistry |

| Biology | Component of Histidine, Histamine, Purines |

The α Bromo Ketone Moiety: a Versatile Synthon in Organic Synthesis

The α-bromo ketone is an organic functional group characterized by a bromine atom attached to the carbon atom adjacent (in the alpha position) to a carbonyl group. fiveable.me This structural feature renders the α-carbon highly electrophilic, making α-bromo ketones exceptionally useful and versatile intermediates, or "synthons," in organic synthesis. fiveable.me

The reactivity of α-bromo ketones is dominated by two main pathways:

Nucleophilic Substitution: The polarized carbon-bromine bond makes the α-carbon susceptible to attack by a wide range of nucleophiles. fiveable.me This allows for the introduction of various functional groups at the alpha position, facilitating the construction of more complex molecular architectures. fiveable.me

Elimination Reactions: In the presence of a base, α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated carbonyl compounds. fiveable.melibretexts.org This reaction is a powerful tool for creating conjugated systems, which are important structural motifs in many natural products and pharmaceuticals. libretexts.org

The synthesis of α-bromo ketones is typically achieved through the acid-catalyzed bromination of a ketone. masterorganicchemistry.com This reaction proceeds through an enol intermediate, which acts as the nucleophile that attacks molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com Other methods include the use of reagents like N-bromosuccinimide (NBS) or the Meerwein reaction of arenediazonium salts with vinyl ketones. organic-chemistry.orgresearchgate.net The versatility of this moiety is crucial in the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles, where the α-bromo ketone acts as a difunctional electrophile. researchgate.net

Chemical Reactivity and Derivatization of 2 Bromo 1 5 Methyl 1h Imidazol 4 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Bromoketone Position

The presence of a bromine atom on the carbon alpha to the carbonyl group makes this position highly electrophilic and susceptible to attack by a wide variety of nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group facilitates the displacement of the bromide ion, making nucleophilic substitution a key pathway for the derivatization of this compound.

Reactions with Nitrogen Nucleophiles (Amines, Hydrazines, Azoles)

Nitrogen-based nucleophiles readily react with 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanone to form a diverse array of nitrogen-containing heterocyclic structures. These reactions are fundamental in the construction of various pharmacologically relevant scaffolds.

Primary and secondary amines, for instance, can displace the bromide to form α-aminoketones. These intermediates can then undergo further reactions, such as cyclization, to yield substituted imidazoles or other fused heterocyclic systems.

Hydrazines react in a similar manner to yield hydrazino-ketone derivatives. These products are valuable precursors for the synthesis of various nitrogen-containing heterocycles, including pyridazines and other related structures. For example, the reaction of ω-bromo-(4-methyl-acetophenone) with cyanoacetylhydrazine proceeds to give the corresponding condensed product, highlighting the reactivity of the α-bromo ketone moiety. masterorganicchemistry.com

Azoles, such as imidazole (B134444) and triazole, can also act as nucleophiles, attacking the α-bromoketone to form N-substituted derivatives. Computational studies on the reaction of imidazole with various 2-bromo-1-arylethanones indicate that these nucleophilic substitution reactions are thermodynamically favorable. semanticscholar.orgdoaj.orgresearchgate.netdergipark.org.tr While specific experimental data for this compound is limited in readily available literature, the general reactivity pattern of α-bromoketones suggests that it will readily undergo substitution with various nitrogen nucleophiles under mild conditions.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | Potential Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | α-Aminoketone | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Room Temperature to mild heating |

| Hydrazine (B178648) (H₂N-NH₂) | α-Hydrazinoketone | Solvent (e.g., Ethanol, Dioxane), Room Temperature |

| Imidazole | N-Substituted Imidazole | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF), Room Temperature |

Note: This table represents expected reactivity based on general chemical principles of α-bromoketones, as specific experimental data for the title compound is not widely available.

Thiol and Oxygen Nucleophile Displacements

The electrophilic α-carbon of this compound is also a target for sulfur and oxygen-based nucleophiles.

Thiols (R-SH) are excellent nucleophiles and are expected to react readily with the α-bromoketone to form α-thioketones. masterorganicchemistry.com These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion (RS⁻). The resulting α-thioketones are versatile intermediates for further synthetic manipulations. The high nucleophilicity of sulfur often leads to facile and high-yielding substitution reactions. chemistrysteps.com

Oxygen nucleophiles, such as alcohols and phenols, can also displace the bromide, although they are generally less reactive than their sulfur counterparts. The reaction with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) typically requires a base to generate the corresponding alkoxide (RO⁻) or phenoxide (ArO⁻) for the reaction to proceed efficiently. These reactions lead to the formation of α-alkoxyketones or α-aryloxyketones, respectively.

Table 2: Expected Nucleophilic Substitution Reactions with Thiol and Oxygen Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Thiol (R-SH) | α-Thioketone | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

| Alcohol (R-OH) | α-Alkoxyketone | Strong Base (e.g., NaH, NaOMe), Anhydrous Solvent |

| Phenol (Ar-OH) | α-Aryloxyketone | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF) |

Note: This table is predictive, based on the known reactivity of α-bromoketones, as specific literature for the title compound is scarce.

Transformations of the Imidazole Ring System

The imidazole ring of this compound is an aromatic system that can undergo further functionalization. The existing substituents, a methyl group at position 5 and an acetyl group at position 4, will influence the regioselectivity of these transformations.

Further Functionalization via Electrophilic Aromatic Substitution

The imidazole ring is generally susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the protonation state of the ring and the nature of the existing substituents. msu.edu The acetyl group at the 4-position is an electron-withdrawing group and will deactivate the ring towards electrophilic attack, directing incoming electrophiles to the C2 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom, respectively, onto the imidazole ring, likely at the C2 position. Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com The introduction of a nitro group can be a key step for further synthetic modifications.

Cross-Coupling Reactions on Halogenated Imidazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. If the imidazole ring of this compound is first halogenated, for example at the C2 position, the resulting halo-imidazole derivative can serve as a substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-synthesis.com A 2-halo derivative of 1-(5-methyl-1H-imidazol-4-yl)-ethanone could be coupled with a variety of aryl or vinyl boronic acids or their esters to introduce new substituents at the C2 position of the imidazole ring.

The reaction conditions for Suzuki-Miyaura couplings on haloimidazoles typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. researchgate.net The choice of catalyst, base, and solvent can be crucial for achieving high yields and preventing side reactions, such as dehalogenation. researchgate.net

Table 3: Hypothetical Suzuki-Miyaura Coupling of a 2-Bromo-4-acetyl-5-methylimidazole Derivative

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-Phenyl-1-(5-methyl-1H-imidazol-4-yl)-ethanone |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 2-(4-Methoxyphenyl)-1-(5-methyl-1H-imidazol-4-yl)-ethanone |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF/Water | 2-Vinyl-1-(5-methyl-1H-imidazol-4-yl)-ethanone |

Note: This table outlines plausible reaction conditions for a hypothetical substrate based on established Suzuki-Miyaura protocols for related heterocyclic systems.

Other Palladium-Catalyzed Coupling Methodologies

The α-bromo ketone functionality in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, distinct from those involving aryl or vinyl halides. A primary example of such a transformation is the α-arylation of ketones, a powerful method for forming carbon-carbon bonds. This reaction involves the coupling of a ketone enolate with an aryl halide, facilitated by a palladium catalyst. nih.gov While specific studies on the title compound are not extensively documented, the general mechanism and broad applicability of this methodology suggest its potential utility.

The catalytic cycle, as established by pioneering work in the field, typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. Concurrently, a base abstracts an α-proton from the ketone to form an enolate. This enolate then undergoes transmetalation with the arylpalladium(II) halide complex. The final step is a reductive elimination from the resulting arylpalladium(II) enolate intermediate, which forms the α-aryl ketone product and regenerates the Pd(0) catalyst. nih.govst-andrews.ac.uk

The success of these reactions is highly dependent on the choice of ligands, base, and solvent. Modern catalysts, often employing sterically hindered and electron-rich alkylphosphine or N-heterocyclic carbene (NHC) ligands, have expanded the scope of this reaction to a wide array of substrates, including those with sensitive functional groups. nih.govst-andrews.ac.uk For instance, the coupling of various aryl ketones with aryl chlorides and bromides has been achieved with low catalyst loadings using a bench-stable Pd-NHC precatalyst. st-andrews.ac.uk

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Ketones

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [Pd(IHept)(acac)Cl] | st-andrews.ac.uknih.gov |

| Ligand | Bulky, electron-rich phosphines (e.g., Q-phos, DPPF), N-Heterocyclic Carbenes (NHCs) | organic-chemistry.orgberkeley.edu |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LiHMDS) | st-andrews.ac.uknih.gov |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, DME) | st-andrews.ac.uk |

| Reactants | Ketone, Aryl Bromide/Chloride/Triflate | nih.govmsu.edu |

Given the structure of this compound, it could theoretically be coupled with a variety of aryl or heteroaryl boronic acids (in a Suzuki-Miyaura type α-arylation) or aryl halides (in a Buchwald-Hartwig α-arylation) to generate novel α-aryl-β-imidazolyl ketones. organic-chemistry.orgmsu.edu The imidazole moiety itself could influence the reaction by coordinating to the palladium center, potentially requiring specific ligand selection to achieve optimal results.

Modifications of the Carbonyl Group

The ketone carbonyl group of this compound is a prime site for derivatization, notably through condensation reactions with nitrogen-based nucleophiles to form oximes, oxime ethers, and imines. These transformations are fundamental in organic synthesis for protecting the carbonyl group or for creating new functional scaffolds.

The formation of an oxime occurs through the reaction of the ketone with hydroxylamine (B1172632) (NH₂OH). chemtube3d.com The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by proton transfers and the elimination of a water molecule to yield the C=N-OH functionality. youtube.com This reaction is typically acid-catalyzed. libretexts.org

Building upon this, oxime ethers can be synthesized. This is often achieved in a two-step process where the ketone is first converted to the oxime, which is subsequently alkylated with an alkyl halide in the presence of a base. google.com Alternatively, a one-pot synthesis can be employed where the ketone, a hydroxylamine salt (like methoxylamine hydrochloride), and a base are reacted together.

The general reaction is as follows: R-C(=O)-R' + R''-O-NH₂·HCl → R-C(=N-OR'')-R' + H₂O + HCl

This conversion is highly efficient for a wide range of ketones. The α-bromo substituent in the title compound is generally stable under these conditions, allowing for the selective formation of the corresponding oxime or oxime ether derivative.

The ketone functionality of this compound is susceptible to a variety of reduction reactions, offering pathways to alcohol or methylene (B1212753) derivatives. The specific product depends on the reducing agent and reaction conditions employed.

Standard hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would readily reduce the ketone to a secondary alcohol, yielding 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanol. Care must be taken, as these reagents can sometimes lead to the reduction of the α-bromo group as well, a process known as reductive dehalogenation. wikipedia.org

For the complete removal of the carbonyl oxygen to form a methylene group (deoxygenation), more rigorous methods are required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) are classic methods for this transformation. The choice between them would depend on the stability of the imidazole ring and the bromo substituent to the strongly acidic or basic conditions, respectively.

The reduction of α-halo ketones can also be accomplished with zinc dust, which proceeds via the formation of a zinc enolate. acs.org This intermediate can then be protonated to yield the de-halogenated parent ketone or be trapped by other electrophiles. wikipedia.org

Oxidation of the ketone functionality is less common and would likely involve cleavage of the carbon-carbon bond adjacent to the carbonyl group under harsh conditions, which is generally not a synthetically useful pathway for this class of compounds.

Mechanistic Studies of Key Reaction Pathways

A key reaction pathway for this molecule involves the nucleophilic substitution at the α-carbon, displacing the bromide. Computational studies using Density Functional Theory (DFT) have been performed on the reaction between imidazole and various 2-bromo-1-arylethanones. semanticscholar.orgsemanticscholar.orgdoaj.org These studies analyze the frontier molecular orbitals (FMOs) to understand the reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) of the α-bromo ketone is typically centered on the σ* anti-bonding orbital of the C-Br bond, making it the primary site for nucleophilic attack. semanticscholar.org The calculations of global reactivity descriptors, molecular electrostatic potential (MEP) maps, and FMO energy gaps help predict the reaction feasibility and the relative reactivity of different α-bromo ketone derivatives. semanticscholar.orgdoaj.org For the title compound, the imidazole ring of another molecule or an external nucleophile would attack the methylene carbon, leading to bromide displacement in a classic Sₙ2 reaction.

For the palladium-catalyzed α-arylation pathway discussed in section 3.2.2.2, the mechanism is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle. st-andrews.ac.uk

Oxidative Addition : A Pd(0) complex, stabilized by ligands, reacts with an aryl halide (Ar-X) to form an arylpalladium(II) complex, [Ar-Pd(II)-X]. nih.gov

Enolate Formation/Transmetalation : A base deprotonates the α-carbon of the ketone, forming an enolate. This enolate then displaces the halide on the palladium complex. The exact mechanism of this step can vary (e.g., involving a zinc enolate or a lithium enolate) but results in an arylpalladium(II) enolate intermediate. organic-chemistry.org

Reductive Elimination : This is the crucial C-C bond-forming step. The aryl group and the enolate fragment on the palladium center couple, yielding the α-arylated ketone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govnsf.gov

Recent mechanistic investigations have highlighted the critical role of sterically bulky, electron-rich ligands in facilitating both the oxidative addition and the reductive elimination steps, thereby increasing the efficiency and substrate scope of the reaction. nsf.gov

Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 1 5 Methyl 1h Imidazol 4 Yl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, allowing for unambiguous structural assignment.

For 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanone, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (CH₂) adjacent to the bromine atom and the carbonyl group are expected to appear as a singlet in a specific downfield region due to the electron-withdrawing effects of the neighboring bromine and carbonyl functionalities. The methyl group (CH₃) protons attached to the imidazole (B134444) ring would also produce a singlet, but at a more upfield position. The proton on the imidazole ring (C2-H) would appear as a singlet, and the N-H proton would likely be a broad singlet, the position of which can be solvent-dependent.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. uobasrah.edu.iq The carbonyl carbon (C=O) is typically the most downfield signal, often appearing in the 190-215 ppm range for ketones. libretexts.org The carbons of the imidazole ring would have characteristic shifts, and the methyl (CH₃) and methylene (CH₂Br) carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

¹H NMR| Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| -NH (imidazole) | 12.0 - 13.0 | Broad Singlet |

| C2-H (imidazole) | 7.5 - 8.0 | Singlet |

| -CH₂Br | 4.5 - 5.0 | Singlet |

¹³C NMR

| Assignment | Predicted δ (ppm) |

|---|---|

| C=O | 185 - 195 |

| C4 (imidazole) | 135 - 140 |

| C2 (imidazole) | 130 - 135 |

| C5 (imidazole) | 125 - 130 |

| -CH₂Br | 30 - 35 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (M⁺ and M+2).

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the molecular formula (C₆H₇BrN₂O).

Electron impact (EI) ionization typically induces fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the bromomethyl group, or the carbonyl group and the imidazole ring. miamioh.edunih.gov

Loss of a bromine radical (•Br): Leading to a fragment at [M-79/81]⁺.

Loss of the bromomethyl radical (•CH₂Br): Resulting in the formation of a 5-methyl-1H-imidazol-4-yl-carbonyl cation.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 216/218 | [C₆H₇BrN₂O]⁺ | Molecular ion (M⁺), showing 1:1 isotopic pattern |

| 137 | [M - Br]⁺ | Loss of a bromine radical |

| 123 | [C₅H₅N₂O]⁺ | Loss of the CH₂Br group (alpha-cleavage) |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. pressbooks.pub

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) group of the ketone, typically appearing around 1680-1700 cm⁻¹. libretexts.org The N-H bond of the imidazole ring would produce a broad absorption band in the region of 3100-3400 cm⁻¹. researchgate.net Stretching vibrations from the C=C and C=N bonds within the imidazole ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net Furthermore, the C-Br bond has a characteristic stretching vibration in the fingerprint region, typically between 500 and 750 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Imidazole N-H | N-H stretch | 3100 - 3400 | Broad, Medium |

| Imidazole Ring | C-H stretch | ~3050 | Medium |

| Ketone | C=O stretch | 1680 - 1700 | Strong, Sharp |

| Imidazole Ring | C=N, C=C stretch | 1400 - 1600 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. researchgate.net

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. mdpi.comnih.gov The data would reveal the planarity of the imidazole ring and the conformation of the bromo-ethanone side chain relative to the ring. For instance, in a similar structure, 2-(5-Bromo-2-methyl-4-nitroimidazol-1-yl)-1-(2-chlorophenyl)ethanone, the acetyl group was found to be significantly twisted relative to the imidazole ring. researchgate.netresearchgate.net This technique would also elucidate intermolecular forces, such as hydrogen bonding involving the imidazole N-H group and the carbonyl oxygen, which dictate how the molecules pack in the solid state.

Table 4: Illustrative Data Obtainable from X-ray Crystallography (based on analogous structures)

| Parameter | Type of Information Provided | Example from a Related Imidazole Derivative researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Cc |

| Unit Cell Dimensions (a, b, c, β) | Size and shape of the unit cell | a = 8.49 Å, b = 21.36 Å, c = 7.50 Å, β = 95.91° |

| Bond Lengths | Precise interatomic distances (e.g., C=O, C-Br) | Confirms covalent bonding |

| Bond Angles | Angles between atoms | Defines molecular geometry |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and unreacted starting materials, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and for preliminary purity checks. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic under specific conditions and helps in identifying the product and any impurities.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for determining the purity of the final compound. cmes.org For a polar molecule like this compound, a reverse-phase HPLC method would typically be employed. chromforum.orgmdpi.com This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like formic or trifluoroacetic acid to ensure sharp peaks. chromforum.org The compound is detected as it elutes from the column, commonly by a UV detector set at a wavelength where the imidazole ring absorbs strongly. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 5: Summary of Chromatographic Methods

| Technique | Primary Use | Key Parameters | Typical Conditions |

|---|---|---|---|

| TLC | Reaction monitoring, qualitative purity check | Retention Factor (Rf) | Stationary Phase: Silica gel. Mobile Phase: Ethyl acetate/Hexane or Dichloromethane/Methanol mixture. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(5-Bromo-2-methyl-4-nitroimidazol-1-yl)-1-(2-chlorophenyl)ethanone |

| Acetonitrile |

| Methanol |

| Formic Acid |

Computational and Theoretical Studies on 2 Bromo 1 5 Methyl 1h Imidazol 4 Yl Ethanone

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the molecule's most stable three-dimensional geometry by optimizing bond lengths and angles to find the minimum energy conformation. nih.govmdpi.com

Illustrative DFT-Calculated Parameters

| Parameter | Description | Predicted Significance |

|---|---|---|

| Total Energy (Hartree) | The total electronic and nuclear energy of the molecule at its optimized geometry. | Indicates the molecule's intrinsic stability. |

| Dipole Moment (Debye) | A measure of the net molecular polarity arising from charge separation. | Influences solubility, intermolecular forces, and interaction with polar biological targets. |

| Enthalpy of Formation (kJ/mol) | The change in enthalpy during the formation of the compound from its constituent elements. | Provides data on thermodynamic stability under standard conditions. |

| Gibbs Free Energy (kJ/mol) | A thermodynamic potential that measures the maximum reversible work obtainable from a system. | Indicates the spontaneity of reactions involving the molecule. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the oxygen atom of the carbonyl group, indicating these are likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl carbon and the carbon atom attached to the bromine, suggesting these are potential sites for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Illustrative FMO Energy Parameters

| Parameter | Typical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 | Represents the energy of the highest energy electrons; higher values indicate stronger electron-donating ability. taylorandfrancis.com |

| LUMO Energy | -1.0 to -2.5 | Represents the energy of the lowest energy empty orbital; lower values indicate stronger electron-accepting ability. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | A smaller gap suggests the molecule is more polarizable and reactive. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic interactions. nih.gov

In an MEP map of this compound, distinct color codes are used:

Red: Indicates regions of high electron density and strong negative electrostatic potential, typically found around electronegative atoms. These are the most likely sites for electrophilic attack. For this molecule, red areas are expected around the carbonyl oxygen and the nitrogen atoms of the imidazole ring. nih.gov

Blue: Represents regions of low electron density and positive electrostatic potential, usually located around hydrogen atoms or electron-withdrawing groups. These are sites susceptible to nucleophilic attack.

Green/Yellow: Denotes areas of neutral or near-zero potential.

The MEP analysis provides a detailed picture of the charge distribution, complementing FMO theory by showing the net electrostatic effect of all atoms in the molecule and highlighting regions prone to hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility and dynamics of a molecule. nih.gov

For this compound, MD simulations can explore the rotational freedom around its single bonds, particularly the bond connecting the ethanone (B97240) group to the imidazole ring and the C-C bond of the bromoethyl moiety. These simulations, conducted in a simulated physiological environment (e.g., in a water box at 310 K), can identify the most stable, low-energy conformations the molecule is likely to adopt. acs.org This exploration of the conformational space is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features, not efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. nih.gov In the context of this compound, a QSAR study would focus on calculating a wide range of molecular descriptors that quantify its structural, electronic, and physicochemical properties.

These descriptors serve as the independent variables in a mathematical model to correlate with a measured activity. The focus here is on the structural features themselves rather than the outcome. Key descriptor categories include:

Topological (2D) Descriptors: Based on the 2D graph of the molecule, such as connectivity indices and molecular shape indices.

Geometrical (3D) Descriptors: Derived from the 3D structure, including molecular volume, surface area, and shape indices. nih.gov

Electronic Descriptors: Properties like dipole moment, HOMO/LUMO energies, and partial atomic charges.

Physicochemical Descriptors: Parameters such as hydrophobicity (LogP) and molar refractivity.

By analyzing a set of related imidazole derivatives, a QSAR model can identify which structural features are most influential for a particular activity, guiding the design of new analogues. nih.govrjptonline.org

Key QSAR Descriptor Types

| Descriptor Class | Example Descriptors | Structural Information Encoded |

|---|---|---|

| Topological | Balaban J index, Wiener index | Molecular branching and connectivity. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | The size and shape of the molecule. nih.gov |

| WHIM Descriptors | Total accessibility index | Overall molecular shape, size, and atom distribution. nih.gov |

| GETAWAY Descriptors | Maximal autocorrelation of lag 1 | Molecular geometry and atomic positions. nih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity. researchgate.net |

In Silico Prediction of Potential Biological Targets and Binding Modes (mechanism-focused, no efficacy)

In silico target prediction methods use the three-dimensional structure of a small molecule to identify its potential protein binding partners. nih.gov Molecular docking is a primary technique in this field, where the 3D structure of this compound is computationally "placed" into the binding sites of a large database of proteins. innovareacademics.inresearchgate.net

A scoring function then evaluates the goodness of fit, providing a binding energy or affinity score that ranks potential targets. mdpi.com This process can generate hypotheses about the molecule's mechanism of action. For the highest-ranking protein-ligand complexes, the specific binding mode can be analyzed in detail. This involves identifying key intermolecular interactions, such as:

Hydrogen Bonds: Between the imidazole nitrogens or carbonyl oxygen and polar residues in the protein.

Hydrophobic Interactions: Involving the methyl group and the imidazole ring.

Halogen Bonds: The bromine atom may act as a halogen bond donor, interacting with electron-rich atoms in the binding site.

These mechanistic insights are crucial for understanding how the molecule might interact with biological systems at a molecular level, independent of any therapeutic outcome. nih.gov

Exploration of Biological Activities and Molecular Target Interactions of Imidazole Containing α Bromo Ketones Mechanism Focused

Imidazole (B134444) Derivatives as Privileged Scaffolds in Biological Research

The imidazole ring, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its unique structural and electronic properties, which allow it to interact with a wide array of biological targets with high affinity. nih.govnih.gov The imidazole nucleus is a common feature in several essential naturally occurring molecules, including the amino acid histidine, which plays a crucial role in enzyme catalysis, and the neurotransmitter histamine. mdpi.comresearchgate.net

The electron-rich nature of the imidazole core, combined with its ability to act as both a hydrogen bond donor and acceptor, facilitates multiple ligand-receptor interactions, such as hydrogen bonds, hydrophobic forces, and van der Waals interactions. nih.gov This versatility has led to the incorporation of the imidazole scaffold into a vast number of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. mdpi.comresearchgate.net The development of cimetidine, a groundbreaking drug for treating gastric ulcers, highlighted the therapeutic potential of imidazole-containing compounds and spurred further research into this versatile chemical entity. mdpi.comresearchgate.net Consequently, the imidazole ring is a rich source of chemical diversity, serving as a fundamental building block in the design and discovery of new bioactive molecules. mdpi.com

Mechanistic Insights into Cellular Pathway Perturbation by Related Compounds

The biological activities of imidazole derivatives are underpinned by their ability to perturb critical cellular pathways. Studies on various imidazole compounds reveal interference with multiple signaling cascades. For example, certain derivatives have been shown to disrupt the Wnt/β-catenin pathway by downregulating target genes like c-Myc and Axin2, which are essential for cell proliferation. nih.gov This effect was linked to the downregulation of the AXL-Receptor Tyrosine Kinase. nih.gov

Furthermore, some imidazoles have been observed to induce cellular toxicity by impairing the cellular redox balance and compromising the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function is a significant mechanism that can lead to apoptosis, or programmed cell death. The induction of apoptosis is a common outcome of treatment with imidazole derivatives. researchgate.net Mechanistically, this can occur through the suppression of key survival signaling pathways, such as the AKT and ERK1/2 pathways, which are central to regulating cell growth, proliferation, and differentiation. researchgate.net By inhibiting these pathways, imidazole compounds can halt uncontrolled cell proliferation. researchgate.net

Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophore Features

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For imidazole-containing compounds, SAR studies have elucidated key pharmacophoric features responsible for their interactions with molecular targets.

A critical aspect of the SAR for many imidazole derivatives is the substitution pattern on the imidazole ring itself. For instance, in a series of imidazole-coumarin conjugates with anti-HCV activity, the presence of a hydrogen atom at the N(1) position of the imidazole ring was found to be a significant factor for potency and selectivity. mdpi.com For 2-substituted imidazoles acting as α2-adrenoceptor antagonists, the nature of the alkyl group attached to the ring was a key determinant of activity. nih.gov

The substituents on other parts of the molecule also play a crucial role. In farnesyltransferase inhibitors based on a tetrahydrobenzodiazepine scaffold, a hydrophobic substituent at the 4-position and an aryl ring at the 7-position were important for potent inhibition. nih.gov Similarly, for antimicrobial thiazoles combined with imidazoles, substitutions with bromo and methoxy (B1213986) groups were found to be important for antibacterial activity. mdpi.com These studies collectively demonstrate that the biological activity of imidazole derivatives can be finely tuned by modifying specific structural elements, which guides the rational design of more potent and selective compounds.

The table below summarizes key SAR findings for different classes of imidazole derivatives.

| Compound Class | Key Structural Determinants of Activity | Reference |

|---|---|---|

| Imidazole-Coumarin Conjugates (Anti-HCV) | Hydrogen atom at N(1) position of imidazole; presence of Cl, F, Br, Me, or OMe on the coumarin (B35378) nucleus. | mdpi.com |

| Imidazole-containing Tetrahydrobenzodiazepines (FT Inhibitors) | A hydrophobic substituent at the 4-position of the benzodiazepine; an aryl ring at the 7-position. | nih.gov |

| 2-Substituted Imidazoles (α2-Adrenoceptor Antagonists) | The specific alkyl group at the 2-position of the imidazole ring influences selectivity. | nih.gov |

| Thiazolyl-Imidazoles (Antimicrobial) | Bromo and methoxy substitutions on the imidazole ring were important for antibacterial activity. | mdpi.com |

Advanced Applications and Emerging Research Trends for 2 Bromo 1 5 Methyl 1h Imidazol 4 Yl Ethanone

Application as Building Blocks in the Synthesis of Complex Natural Products and Heterocyclic Systems

The presence of both an electrophilic carbon atom (part of the α-bromo ketone) and a nucleophilic imidazole (B134444) ring system makes 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanone a highly valuable precursor in synthetic organic chemistry. Its reactivity allows for the construction of a variety of complex molecular architectures, including those found in natural products and diverse heterocyclic systems.

The α-bromo ketone functionality is a key reactive site, enabling facile nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups and the formation of new carbon-heteroatom bonds. For instance, it can react with thioamides or thioureas in the classic Hantzsch thiazole (B1198619) synthesis to yield substituted thiazoles, a common motif in many biologically active compounds. organic-chemistry.orgresearchgate.netacs.org Similarly, reaction with 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridine (B132010) scaffolds, which are prevalent in medicinal chemistry. rsc.orgorganic-chemistry.org

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the imidazole moiety itself is a key component of many natural alkaloids and marine natural products. mdpi.com Therefore, this compound represents a strategic starting material for the synthesis of analogs of these natural products or for the construction of key fragments in a total synthesis endeavor.

The following table summarizes the potential applications of this compound in the synthesis of various heterocyclic systems based on the known reactivity of α-bromo ketones and imidazole derivatives.

| Heterocyclic System | Synthetic Strategy | Potential Biological Significance |

| Thiazoles | Hantzsch thiazole synthesis with thioamides/thioureas | Anticancer, antibacterial, antiviral organic-chemistry.orgacs.orgnih.gov |

| Imidazo[1,2-a]pyridines | Reaction with 2-aminopyridines | Kinase inhibitors, anti-inflammatory rsc.orgorganic-chemistry.orgbeilstein-journals.org |

| Pyrrolo[1,2-a]imidazoles | Aza-ene additions and cyclocondensations | Diverse biological activities rsc.org |

| Fused Imidazole Systems | Intramolecular cyclization strategies | Antifungal, antimicrobial organic-chemistry.org |

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for elucidating the function of proteins and other biomolecules in their native environment. The structural features of this compound make it an attractive scaffold for the design and synthesis of such probes.

The α-bromo ketone group can act as a reactive handle for covalent modification of proteins. Specifically, it can react with nucleophilic residues on a protein surface, such as the thiol group of cysteine or the imidazole side chain of histidine. nih.gov This covalent labeling allows for the permanent attachment of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the protein of interest, facilitating its detection and study. nih.govcore.ac.ukyoutube.comthermofisher.com

Furthermore, the 5-methylimidazole core can be designed to mimic the binding motif of natural ligands for specific protein targets. For example, the imidazole ring is a known pharmacophore in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase active site. scielo.brresearchgate.netnih.govnih.govresearchgate.net By modifying the substituents on the imidazole ring, it is possible to develop selective and potent covalent inhibitors that can be used to probe the function of specific kinases in cellular signaling pathways.

The table below outlines the potential development of chemical probes from this compound.

| Type of Chemical Probe | Design Strategy | Application in Biological Research |

| Covalent Kinase Inhibitors | Incorporating a kinase-binding scaffold and utilizing the α-bromo ketone as a warhead for covalent modification of a nearby cysteine residue. | Studying the role of specific kinases in disease, target validation. scielo.brnih.gov |

| Fluorescent Probes | Attaching a fluorophore to the imidazole core or via the bromoacetyl group to a targeting moiety. | Visualizing the localization and dynamics of proteins in living cells. nih.govnih.govyoutube.com |

| Affinity-Based Probes | Immobilizing the compound on a solid support to capture and identify binding proteins from cell lysates. | Target identification and validation for drug discovery. |

Potential in Materials Science: Precursors for Dyes, Sensors, or Functional Polymers

The imidazole moiety is a versatile component in materials science due to its coordination properties, hydrogen bonding capabilities, and electronic characteristics. This compound can serve as a precursor for the synthesis of a variety of functional materials.

The imidazole ring can be incorporated into the backbone or as a side chain of polymers, imparting unique properties to the resulting material. For instance, poly(N-vinylimidazole) has been shown to be a biocompatible and biodegradable functional polymer. nih.govtubitak.gov.trtubitak.gov.tr By copolymerizing a vinyl-functionalized derivative of the title compound, it may be possible to create functional polymers with tunable properties for applications in drug delivery or as responsive materials. rug.nl

The coordination ability of the imidazole nitrogen atoms makes this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs). rsc.orgfigshare.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. By using a dicarboxylic acid derivative of the imidazole core, novel MOFs with specific functionalities could be constructed.

Furthermore, the conjugated system of the imidazole ring can be extended through chemical modifications to create organic dyes. These dyes could have applications in dye-sensitized solar cells or as fluorescent sensors for the detection of metal ions or other analytes. nih.gov

| Material Type | Synthetic Approach | Potential Application |

| Functional Polymers | Polymerization of a vinyl-functionalized derivative. | Biocompatible materials, responsive hydrogels. nih.govtubitak.gov.trtubitak.gov.trrug.nlnih.gov |

| Metal-Organic Frameworks (MOFs) | Use as a ligand in combination with metal ions. | Gas separation, catalysis, chemical sensing. rsc.orgfigshare.com |

| Organic Dyes and Sensors | Chemical modification to extend the conjugated system. | Dye-sensitized solar cells, fluorescent probes for metal ions. nih.gov |

Role in Catalysis as Ligands or Precatalysts

The imidazole ring is a key structural motif in N-heterocyclic carbenes (NHCs), which have emerged as a powerful class of ligands in organometallic catalysis. rsc.orgingentaconnect.comupenn.eduresearchgate.netnih.gov NHCs are known for their strong σ-donating properties, which lead to the formation of stable metal complexes with a wide range of transition metals.

This compound can be readily converted into an imidazolium (B1220033) salt by N-alkylation or N-arylation. rsc.org Deprotonation of the resulting imidazolium salt at the C2 position yields the corresponding NHC. This NHC can then be used to generate catalytically active metal complexes for various organic transformations, such as cross-coupling reactions, metathesis, and hydrogenation. The substituents on the imidazole ring and the N-atoms can be varied to fine-tune the steric and electronic properties of the NHC ligand, thereby influencing the activity and selectivity of the catalyst.

The table below details the potential role of this compound in catalysis.

| Catalytic Application | Role of the Compound | Examples of Catalyzed Reactions |

| N-Heterocyclic Carbene (NHC) Catalysis | Precursor for the synthesis of imidazolium salts and subsequently NHC ligands. | Suzuki-Miyaura coupling, Heck reaction, olefin metathesis. rsc.orgingentaconnect.comupenn.eduresearchgate.netnih.gov |

| Coordination Chemistry | As a ligand for transition metal catalysts, coordinating through the imidazole nitrogen atoms. | Oxidation, reduction, and C-C bond-forming reactions. acs.org |

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2-Bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanone, future research will undoubtedly focus on creating sustainable and atom-economical synthetic routes. Traditional bromination methods often involve the use of stoichiometric amounts of bromine, leading to the formation of stoichiometric amounts of hydrogen bromide as a byproduct, which is corrosive and toxic. prepchem.com

Future synthetic strategies should aim to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. biomedpharmajournal.org Promising avenues include:

Catalytic Bromination: Employing catalytic systems, such as those based on N-hydroxyphthalimide (NHPI) or metal catalysts, with a bromide source like N-bromosuccinimide (NBS) or even bromide salts, can significantly reduce waste.

Oxidative Bromination: Utilizing systems like H₂O₂-HBr can offer a greener alternative to molecular bromine. chemicalbook.com

Flow Chemistry: Continuous flow reactors can offer enhanced safety, better control over reaction parameters, and easier scalability for bromination reactions, minimizing the handling of hazardous reagents.

The precursor, 1-(5-methyl-1H-imidazol-4-yl)ethanone, can be synthesized through various established methods for imidazole (B134444) ring formation, such as the Radziszewski synthesis or multicomponent reactions, which themselves can be optimized for sustainability.

Exploration of Novel Reactivity Patterns of the α-Bromo Ketone Moiety

The α-bromo ketone functional group is a versatile electrophilic handle for a wide array of chemical transformations. chemicalbook.com The presence of the 5-methylimidazole ring can influence the reactivity of this moiety through electronic and steric effects. Future research should explore these reactivity patterns in detail.

Key areas of investigation include:

Nucleophilic Substitution Reactions: The reaction of this compound with a diverse range of nucleophiles (e.g., amines, thiols, azides) can lead to a vast library of substituted imidazole derivatives. semanticscholar.org These reactions are fundamental for creating new molecular entities with potential biological activity.

Hantzsch Thiazole (B1198619) Synthesis: This classic reaction with thioamides or thioureas would yield thiazole-substituted imidazoles, a scaffold present in many biologically active compounds.

Favorskii Rearrangement: Treatment with a base could induce a Favorskii rearrangement, leading to the formation of carboxylic acid derivatives with a rearranged carbon skeleton.

Reactions with Dinucleophiles: Exploring reactions with 1,3-dinucleophiles could lead to the formation of novel fused heterocyclic systems. sigmaaldrich.com

Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for the controlled synthesis of complex molecules.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and predicting the outcomes of new reactions. The integration of advanced spectroscopic and computational techniques will be instrumental in achieving this.

| Technique | Application for this compound |

| In-situ Spectroscopy (e.g., ReactIR, NMR) | Real-time monitoring of reaction progress, identification of transient intermediates, and elucidation of reaction kinetics. |

| Mass Spectrometry (e.g., ESI-MS, HRMS) | Characterization of reactants, products, and intermediates; confirmation of molecular formulas. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of the compound and its derivatives, providing insights into solid-state packing and intermolecular interactions. researchgate.net |

| Density Functional Theory (DFT) Calculations | Prediction of spectroscopic data (NMR, IR), elucidation of reaction mechanisms, calculation of activation energies, and analysis of electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps). semanticscholar.org |

Computational studies can provide valuable insights into the transition states of reactions involving the α-bromo ketone moiety, helping to explain observed reactivity and guide the design of new experiments.

Rational Design of Derivatives with Tailored Biological or Material Properties

The imidazole nucleus is a well-known pharmacophore present in numerous approved drugs. The α-bromo ketone functionality allows for the facile introduction of various substituents, making this compound an excellent starting point for the rational design of new bioactive molecules and functional materials.

Biological Properties:

Derivatives of this compound could be designed and synthesized to target a range of biological processes. The imidazole moiety is known to be involved in hydrogen bonding and metal coordination in biological systems. By modifying the substituent attached to the ketone, it may be possible to develop:

Enzyme Inhibitors: Targeting enzymes where the imidazole can act as a coordinating ligand to a metal center or where the introduced substituent can interact with the active site.

Antimicrobial Agents: The imidazole ring is a component of many antifungal and antibacterial drugs.

Anticancer Agents: Certain imidazole derivatives have shown promise as anticancer agents.

Material Properties:

The imidazole ring can also be incorporated into functional materials. Derivatives of this compound could be explored for applications in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can coordinate to metal ions to form extended network structures with potential applications in gas storage, catalysis, and sensing.

Ionic Liquids: N-alkylation of the imidazole ring can lead to the formation of imidazolium (B1220033) salts, which are a common class of ionic liquids.

Corrosion Inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals.

Scalability and Industrial Viability of Synthetic Methods

For any chemical compound to have a significant impact, its synthesis must be scalable and economically viable. A major challenge for the industrial application of this compound will be the development of a robust and cost-effective manufacturing process.

Key considerations for scalability include:

Cost and Availability of Starting Materials: The synthesis of the 1-(5-methyl-1H-imidazol-4-yl)ethanone precursor from readily available and inexpensive raw materials is crucial.

Process Safety: The handling of bromine or other hazardous brominating agents on a large scale requires strict safety protocols and specialized equipment. The use of flow chemistry can mitigate some of these risks.

Purification Methods: The development of efficient and scalable purification methods, such as crystallization, is necessary to obtain the final product with high purity.

Waste Management: The environmental impact of the synthesis must be considered, and methods for minimizing and treating waste streams need to be developed.

The successful scale-up of the synthesis of this compound will depend on a multidisciplinary approach involving organic chemists, chemical engineers, and process safety experts.

Q & A

Q. What are the common synthetic routes for 2-bromo-1-(5-methyl-1H-imidazol-4-yl)-ethanone, and how can purity be optimized?

The compound is typically synthesized via bromination of the parent ethanone derivative. For example, bromine in chloroform can selectively substitute the α-hydrogen of the ethanone moiety (85% yield under controlled conditions) . Purification involves recrystallization from diethyl ether or column chromatography (hexane:ethyl acetate gradients). Purity optimization requires monitoring reaction progress via TLC and ensuring anhydrous conditions to minimize side reactions like hydrolysis .

Q. How is the structural integrity of this compound validated in experimental settings?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, providing precise bond lengths and angles . Complementary techniques include / NMR (e.g., imidazole proton signals at δ 7.3–8.1 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on enzyme inhibition (e.g., kinase assays) and antimicrobial activity (MIC determination against Gram-positive/negative bacteria). Structural analogs with imidazole cores show activity against S. aureus (MIC ≤ 8 µg/mL), suggesting similar testing protocols . Use positive controls (e.g., ciprofloxacin) and standardized broth microdilution methods for reproducibility .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Optimize solvent systems (e.g., THF over DCM for better solubility) and employ catalysts like tetrabutylammonium fluoride (TBAF) to enhance reaction kinetics. A study using TBAF in THF achieved 80% yield for analogous imidazole derivatives via nucleophilic substitution . Temperature control (−78°C for lithiation steps) and inert atmospheres (N/Ar) further prevent side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, serum content). For example, nitroimidazole derivatives show variable antibacterial activity depending on bacterial efflux pump expression . Standardize assays using CLSI guidelines and validate via orthogonal methods (e.g., time-kill curves vs. MICs). Additionally, assess compound stability in DMSO/PBS to rule out degradation artifacts .

Q. How does substituent variation on the imidazole ring affect bioactivity?

Structure-activity relationship (SAR) studies reveal that bromine at the 2-position enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes. Comparative studies show that 5-methyl substitution improves metabolic stability compared to nitro or phenyl analogs (t > 2 hrs in hepatic microsomes) . Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. What advanced spectroscopic techniques characterize its interaction with biomacromolecules?

Isothermal titration calorimetry (ITC) quantifies binding affinity (K), while surface plasmon resonance (SPR) provides kinetic data (k/k). For covalent inhibitors, LC-MS/MS identifies adduct formation with target proteins (e.g., 20S proteasome β5 subunit) . Synchrotron-based crystallography can resolve binding poses at <2.0 Å resolution .

Methodological Considerations

- Data Reproducibility : Report detailed synthetic protocols (solvent ratios, stirring times) and biological assay parameters (cell lines, passage numbers) .

- Contradictory Results : Cross-validate findings using multiple techniques (e.g., NMR for purity, SPR for binding) and share raw data via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.